N-Methylation Modulates Hydrogen Bond Donor Count and Physicochemical Profile
N-Methylation of the sulfonamide group in 5-(aminomethyl)-N-methylpyridine-2-sulfonamide reduces the hydrogen bond donor (HBD) count from 3 to 2 compared to the primary sulfonamide analog 5-(aminomethyl)pyridine-2-sulfonamide (free base, MW 187.22), while increasing molecular weight by 14 Da [1]. The target compound also exhibits a computed LogP (XLogP3) of -1 and a topological polar surface area (TPSA) of 93.5 Ų [1]. For the primary sulfonamide analog, the computed TPSA is 85.08 Ų, a reduction of 8.42 Ų (9.0%) compared to the N-methyl derivative . This difference arises because N-methylation adds a carbon while removing a hydrogen bond donor, altering both polarity and the capacity for intermolecular hydrogen bonding with biological targets or chromatographic stationary phases.
| Evidence Dimension | Hydrogen Bond Donor Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 2; TPSA = 93.5 Ų; MW = 201.25 g/mol; XLogP3 = -1 |
| Comparator Or Baseline | 5-(Aminomethyl)pyridine-2-sulfonamide (free base): HBD = 3; TPSA = 85.08 Ų; MW = 187.22 g/mol |
| Quantified Difference | ΔHBD = -1 (33% reduction); ΔTPSA = +8.42 Ų (9.9% increase); ΔMW = +14.03 Da (7.5% increase) |
| Conditions | Computed properties: PubChem (XLogP3, TPSA by Cactvs 3.4.6.11) and BenchChem vendor data (computational TPSA) |
Why This Matters
The reduced HBD count improves passive membrane permeability potential, while the increased TPSA may enhance aqueous solubility—creating a differentiated physicochemical profile relevant for fragment-based drug discovery and lead optimization programs where balancing these parameters is critical.
- [1] PubChem. 5-(Aminomethyl)-N-methylpyridine-2-sulfonamide. CID 54857491. HBD: 2, HBA: 5, TPSA: 93.5 Ų, XLogP3-AA: -1, Rotatable Bond Count: 3. View Source
